1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Description
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde (CAS: 156496-70-7 ) is a fluorinated aromatic heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 4-(trifluoromethyl)phenyl group and at the 2-position with a formyl (-CHO) group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is often utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules, particularly those targeting biological receptors or enzymes where electron-deficient aromatic systems are advantageous .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-5-10(6-4-9)16-7-1-2-11(16)8-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJQSVGKXECDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380623 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156496-70-7 | |
| Record name | 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure:
-
Catalytic System :
-
Alkylation :
Optimization Insights :
Performance Metrics :
Oxidative Annulation of Aryl Methyl Ketones
A modern approach from Organic Letters (2018) utilizes oxidative annulation of aryl methyl ketones with arylamines and acetoacetate esters.
Steps:
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Substrate Mixing :
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4-(Trifluoromethyl)acetophenone, aniline derivatives, and ethyl acetoacetate are combined in DMF.
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Oxidation :
Advantages :
Outcomes :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Vilsmeier–Haack | 72–85 | 90–95 | High | Requires pre-functionalized pyrrole |
| Friedel–Crafts | 65–78 | 95–98 | Moderate | AlCl₃ handling challenges |
| Oxidative Annulation | 68–74 | 85–90 | High | Longer reaction times |
Industrial-Scale Considerations
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Catalyst Recycling : AlCl₃ recovery via aqueous extraction improves cost-efficiency.
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Solvent Choice : Dichloroethane is preferred over DMF for lower toxicity in large batches.
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Byproduct Management : Quenching with ice-cold NaOH minimizes aldehyde degradation.
Challenges and Solutions
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Over-Alkylation : Controlled addition of alkylating agents and sub-stoichiometric AlCl₃ mitigate this.
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Moisture Sensitivity : Anhydrous conditions (molecular sieves) preserve reagent activity.
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Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have identified 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde as a promising candidate in the development of antimalarial drugs. It has been shown to act as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is critical in the pyrimidine biosynthesis pathway of malaria parasites. The compound demonstrated potent activity against both Plasmodium falciparum and Plasmodium vivax, with effective inhibition of the blood and liver stages of the parasite lifecycle .
Case Study: Lead Optimization Program
A lead optimization program focused on pyrrole derivatives, including this compound, resulted in improved physicochemical properties and metabolic stability. The studies indicated that modifications to the pyrrole structure could enhance selectivity against mammalian enzymes while maintaining high efficacy against malaria parasites. The compound's ability to provide single-dose cures in clinical studies further supports its potential for prophylactic use .
Antibacterial Applications
Emerging Antibacterial Agents
The structural features of this compound have also been explored for developing new antibacterial agents. Pyrrole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For instance, modifications to the compound's structure have led to derivatives with enhanced antibacterial properties, making them suitable candidates for further development .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as an important intermediate in synthesizing functional materials. Its unique trifluoromethyl group contributes to the chemical stability and electronic properties of polymers and other materials. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for applications in coatings and advanced materials .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimalarial drug development via DHODH inhibition | Potent against P. falciparum and P. vivax; single-dose efficacy confirmed |
| Antibacterial Agents | Development of new antibiotics targeting MRSA | Enhanced activity observed in modified derivatives |
| Material Science | Synthesis of functional materials with improved properties | Increased thermal stability and mechanical strength in polymer applications |
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.
Key Comparisons and Research Findings
Electronic Effects The -CF₃ group in the parent compound enhances electrophilicity at the pyrrole’s formyl group, making it more reactive toward nucleophilic additions compared to the -N(CH₃)₂ (dimethylamino) analog, which donates electrons via resonance, reducing electrophilicity .
Structural Diversity and Applications
- The thienyl-pyrimidinyl analog (CAS: 860788-75-6) introduces a fused heterocyclic system, broadening π-conjugation and enhancing binding affinity in agrochemical targets (e.g., fungicides) .
- The pyrazole-based trifluoroethyl analog (MW: 178.11) lacks a phenyl ring but offers a compact scaffold for designing enzyme inhibitors, leveraging the -CF₃ group’s metabolic stability .
Hydrogen Bonding and Crystallography
- The parent compound’s -CHO group participates in hydrogen bonding (e.g., C=O⋯H-N interactions), as observed in crystallographic studies using programs like SHELXL . In contrast, the -N(CH₃)₂ analog forms weaker hydrogen bonds due to steric hindrance from methyl groups .
Synthetic Accessibility
- Synthesis of the parent compound and its analogs often involves Vilsmeier-Haack formylation or pyridinium iodide salt routes, as demonstrated for 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carbaldehyde (NMR data in ).
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₈F₃N, characterized by a pyrrole ring with a trifluoromethyl group and an aldehyde functional group. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity.
Target Interactions
The trifluoromethyl group in this compound allows for strong interactions with various biological targets, including enzymes and receptors. These interactions can modulate cellular functions and influence biochemical pathways.
Biochemical Pathways
This compound can affect:
- Cell Signaling : Modulating pathways involved in cell proliferation and apoptosis.
- Gene Expression : Influencing the transcriptional activity of genes related to cancer and inflammation.
- Metabolic Processes : Interacting with metabolic enzymes, potentially altering metabolic pathways.
Anticancer Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's effectiveness varies with dosage, demonstrating dose-dependent responses in animal models.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 26 | Induces apoptosis |
| MCF-7 (Breast) | 0.46 | Growth inhibition |
| HCT116 (Colon) | 1.1 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to fully characterize its spectrum of activity.
Case Studies
- Antitumor Activity in A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with an IC50 value of 26 µM. This finding highlights its potential as a therapeutic agent against lung cancer.
- Inhibition of Proliferation in MCF-7 Cells : Another investigation found that the compound effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 0.46 µM, suggesting strong anticancer properties.
- Cell Cycle Analysis : Research involving HCT116 colon cancer cells indicated that treatment with the compound led to cell cycle arrest at the SubG1 phase, a hallmark of apoptosis.
Q & A
Q. Validation Steps :
Repeat reactions with freshly distilled DMF.
Characterize intermediates (e.g., boronate esters via ¹⁹F NMR) .
Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- DFT Calculations :
Case Study : Methyl Grignard addition proceeds with 72% yield, aligning with LUMO-directed reactivity .
Advanced Question: What strategies improve regioselectivity in derivatization (e.g., introducing heterocycles at the aldehyde position)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
